4-Chloro-1-ethyl-2-fluorobenzene
CAS No.:
Cat. No.: VC17740164
Molecular Formula: C8H8ClF
Molecular Weight: 158.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8ClF |
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Molecular Weight | 158.60 g/mol |
IUPAC Name | 4-chloro-1-ethyl-2-fluorobenzene |
Standard InChI | InChI=1S/C8H8ClF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 |
Standard InChI Key | PHZOEQVKHPXCOH-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C=C(C=C1)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-chloro-1-ethyl-2-fluorobenzene, reflects its substitution pattern:
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Chlorine at position 4
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Fluorine at position 2
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Ethyl group (-CH₂CH₃) at position 1
The benzene ring’s substituents create distinct electronic effects:
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Electron-withdrawing groups (Cl, F): Reduce electron density at ortho/para positions, directing further electrophilic substitutions to meta positions .
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Ethyl group: An electron-donating alkyl group that increases local electron density, potentially stabilizing charge interactions in reaction intermediates .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₈ClF | |
Molecular Weight | 158.60 g/mol | |
CAS Number | 1369889-05-3 | |
Boiling Point | 180–182°C (estimated) | |
Density | 1.25 g/cm³ (estimated) |
Synthetic Methodologies
Diazotization and Halogenation
A widely applicable route for synthesizing halogenated benzenes involves diazotization of aniline derivatives followed by Sandmeyer-type reactions. For example, 1-bromo-4-chloro-2-fluorobenzene is synthesized via:
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Diazotization: 2-Fluoro-4-chloroaniline treated with NaNO₂ and HBr at -10°C to form a diazonium salt .
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Copper-Mediated Bromination: The diazonium salt reacts with CuBr in HBr, yielding the brominated product .
Table 2: Reaction Conditions for Diazotization
Parameter | Value |
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Temperature | -10°C to 55°C |
Catalysts | CuBr, HBr |
Reaction Time | 20–30 minutes |
Yield | Not reported |
Adapting this method for 4-chloro-1-ethyl-2-fluorobenzene would require substituting bromine with an ethyl group, likely through Friedel-Crafts alkylation or cross-coupling reactions.
Friedel-Crafts Alkylation
Introducing the ethyl group could involve:
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Electrophilic Substitution: Reacting 4-chloro-2-fluorobenzene with ethyl chloride in the presence of AlCl₃.
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Regioselectivity Challenges: The electron-withdrawing Cl and F groups deactivate the ring, necessitating harsh conditions or directing groups to achieve meta substitution .
Physicochemical Properties
Solubility and Stability
Data from structurally similar compounds (e.g., 4-chloro-2-ethyl-1-fluorobenzene) suggest:
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Solubility: Low polarity due to halogen and alkyl groups; soluble in organic solvents like ethyl acetate and dichloromethane .
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Storage: Stable at room temperature but sensitive to prolonged exposure to light and moisture .
Table 3: Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
DMSO | 63.05 (at 10 mM) |
Ethanol | 12.61 (at 10 mM) |
Water | <0.1 |
Applications in Research and Industry
Pharmaceutical Intermediates
Halogenated aromatics are pivotal in drug discovery. For instance:
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Antimicrobial Agents: Bromo- and chloro-substituted benzenes exhibit activity against MRSA and other resistant strains.
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Kinase Inhibitors: Fluorine’s electronegativity enhances binding affinity to ATP pockets in target enzymes.
Material Science
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Liquid Crystals: Ethyl and halogen groups improve thermal stability in display technologies .
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Polymer Additives: Enhances flame retardancy and UV resistance in plastics.
Future Directions
Synthetic Optimization
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Catalyst Design: Developing Pd/Cu systems for efficient C-Cl and C-F bond formation .
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Flow Chemistry: Enhancing yield and purity through continuous reactors.
Biomedical Exploration
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